N-(2-iodophenyl)benzenesulfonamide
Overview
Description
N-(2-iodophenyl)benzenesulfonamide: is an organic compound with the molecular formula C12H10INO2S and a molecular weight of 359.18 g/mol . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a benzenesulfonamide group. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Reactions: One common method for synthesizing N-(2-iodophenyl)benzenesulfonamide involves palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-iodophenyl)benzenesulfonamide can undergo substitution reactions, particularly involving the iodine atom. These reactions often use palladium catalysts and various nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in many reactions involving this compound, particularly in substitution reactions.
Isocyanides: Employed in tandem reactions to produce aza-heterocyclic amides.
Boron Reagents: Utilized in Suzuki-Miyaura coupling reactions.
Major Products:
Aza-Heterocyclic Amides: Formed through palladium-catalyzed tandem reactions.
Various Substituted Derivatives: Produced through substitution reactions involving different nucleophiles.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(2-iodophenyl)benzenesulfonamide is used as an intermediate in the synthesis of various complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological activities, including antibacterial and anti-inflammatory properties.
Industry:
Material Science: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in pharmacological studies, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
**Similar Compounds:
Properties
IUPAC Name |
N-(2-iodophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTVJAXMBVZFOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348203 | |
Record name | N-(2-iodophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54189-90-1 | |
Record name | N-(2-iodophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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